

Unveiling the Anticancer Potential of Cromolyn: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Initial searches for "**Corollin**" did not yield relevant results. This document focuses on "Cromolyn," a compound with emerging and significant therapeutic potential in oncology, which is likely the intended subject of the query.

Executive Summary

Cromolyn, a well-established mast cell stabilizer, is demonstrating promising anticancer properties through multiple mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of Cromolyn's therapeutic potential in oncology. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols, and visualizes the core signaling pathways implicated in its anticancer effects. The evidence presented herein suggests that Cromolyn warrants further investigation and development as a novel therapeutic agent in the fight against cancer.

Quantitative Data Summary

The anticancer efficacy of Cromolyn has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of Cromolyn in Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time	Reference
HT-29	Colon Cancer	2.33 ± 0.6	72 h	[1][2][3][4]
Caco2	Colorectal Adenocarcinoma	~4.16	96 h	[5][6]
HepG2	Hepatocellular Carcinoma	~4.16	96 h	[5][6]
MCF7	Mammary Gland Carcinoma	~4.16	96 h	[5][6]
Hela	Epitheloid Cervix Carcinoma	~4.16	96 h	[5][6]
A5W9	Lung Carcinoma	~4.16	96 h	[5][6]
Нер2	Epidermoid Larynx Carcinoma	~4.16	96 h	[5][6]
Panc-1 (S100P- stimulated)	Pancreatic Cancer	~100	Not Specified	[7][8]
MCF-10 (Normal Epithelial)	Normal	7.33 ± 0.78	72 h	[1][2][3][4]

Table 2: In Vivo Efficacy of Cromolyn in Mouse Models



Cancer Model	Treatment Protocol	Tumor Volume Reduction	Tumor Weight Reduction	Reference
Subcutaneous CT-26 (Colon Cancer)	50 mg/kg IP, every other day for 35 days	Reduced to 6317 ± 1685 mm³ (vs. 7346 ± 1077 mm³ in control)	Reduced to 9.8 ± 1.6 g (vs. 12.45 ± 0.9 g in control)	[1][2][3][4]
Subcutaneous MB49 (Bladder Cancer)	50 mg/kg IP, daily (continuous)	Increased tumor burden	Heavier tumors (+142.4 mg)	[9]
Orthotopic BxPC-3 (Pancreatic Cancer)	5 mg/kg daily	Statistically significant reduction	Not specified	[7][8]
Orthotopic MPanc-96 (Pancreatic Cancer)	5 mg/kg daily	Statistically significant reduction	Not specified	[7][8]

Mechanisms of Anticancer Action

Cromolyn exerts its anticancer effects through a multi-pronged approach, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

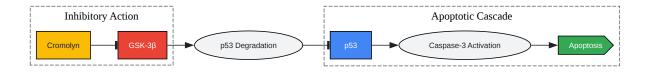
Mast Cell Stabilization

As a mast cell stabilizer, Cromolyn inhibits the degranulation of mast cells, thereby preventing the release of various inflammatory mediators.[1] In the tumor microenvironment, this action can lead to reduced inflammation and angiogenesis, creating a less favorable environment for tumor growth.

Inhibition of GSK-3β and Activation of p53-Mediated Apoptosis



Cromolyn has been shown to inhibit Glycogen Synthase Kinase-3 β (GSK-3 β), a serine/threonine kinase that plays a role in promoting cancer cell survival.[5][6] Inhibition of GSK-3 β prevents the degradation of the tumor suppressor protein p53.[5][6] The resulting accumulation of p53 triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cancer cell death.[5][6]



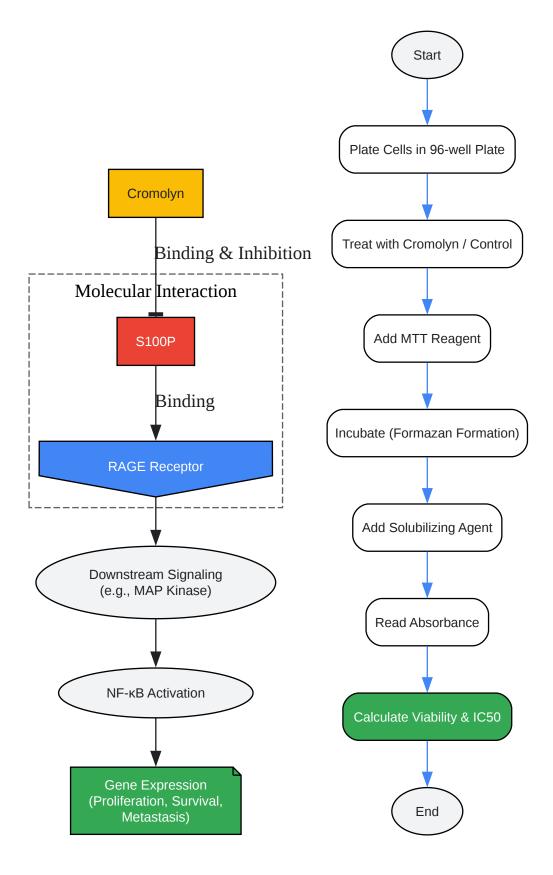
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Cromolyn's Inhibition of GSK-3\(\beta\) Leading to p53-Mediated Apoptosis.

Interference with S100P-RAGE Signaling and NF-κB Inhibition

In several cancers, particularly pancreatic cancer, the S100P protein is secreted by cancer cells and binds to the Receptor for Advanced Glycation End products (RAGE).[7][8][10] This interaction activates downstream signaling pathways, including the NF-κB pathway, which promotes cell proliferation, survival, and metastasis.[7][8][10] Cromolyn has been demonstrated to bind to S100P, thereby blocking its interaction with RAGE and consequently inhibiting the activation of the NF-κB pathway.[7][8]





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